molecular formula C17H14N2O2 B1581686 (3,5-Diphenyl-pyrazol-1-yl)-acetic acid CAS No. 93323-67-2

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Cat. No.: B1581686
CAS No.: 93323-67-2
M. Wt: 278.3 g/mol
InChI Key: IIHJYPFNYZEWPS-UHFFFAOYSA-N
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Description

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid is an organic compound characterized by a pyrazole ring substituted with phenyl groups at the 3 and 5 positions, and an acetic acid moiety at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid typically involves the cyclization of hydrazine derivatives with diketones, followed by functional group modifications. One common method includes the reaction of phenylhydrazine with benzoylacetone to form the pyrazole ring, which is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the phenyl groups or the acetic acid moiety can be modified.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, amines, thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    (3,5-Diphenyl-pyrazol-1-yl)-ethanol: Similar structure but with an ethanol moiety instead of acetic acid.

    (3,5-Diphenyl-pyrazol-1-yl)-methanol: Contains a methanol group instead of acetic acid.

    (3,5-Diphenyl-pyrazol-1-yl)-propanoic acid: Features a propanoic acid group instead of acetic acid.

Uniqueness: (3,5-Diphenyl-pyrazol-1-yl)-acetic acid is unique due to its specific combination of the pyrazole ring with phenyl groups and an acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,5-diphenylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)12-19-16(14-9-5-2-6-10-14)11-15(18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHJYPFNYZEWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356452
Record name (3,5-Diphenyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93323-67-2
Record name (3,5-Diphenyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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